molecular formula C13H17NO2 B13354776 (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

Cat. No.: B13354776
M. Wt: 219.28 g/mol
InChI Key: XFNVHZHJXSKHCR-UHFFFAOYSA-N
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Description

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol ( 2169602-18-8) is a chiral bicyclic compound of significant interest in medicinal and organic chemistry research. This molecule, with the molecular formula C12H15NO and a molecular weight of 189.25, belongs to the class of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, which are recognized as conformationally restricted scaffolds and valuable synthetic intermediates . The structure features a benzyl group attached to the nitrogen atom and a hydroxymethyl functional group, making it a versatile building block for the synthesis of more complex molecules. Researchers utilize this and related azabicyclic compounds as privileged chiral precursors in the exploration of novel pharmacologically active agents . The rigid bicyclic framework serves as a proline mimic, and its functionalization potential allows for the development of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol

InChI

InChI=1S/C13H17NO2/c15-9-13-6-12(16-10-13)8-14(13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

XFNVHZHJXSKHCR-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1(CO2)CO)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Reaction:

Experimental Conditions:

Reagents Catalyst Solvent Temperature Yield
Cyclopentene derivatives Palladium catalyst Typically acetic acid or similar Room temperature to mild heating Broad, often high

Reference: The methodology described in recent literature (e.g., a 2023 publication) demonstrates broad substrate scope and efficiency in constructing oxygenated bicyclic structures via this palladium-mediated process.

Introduction of the Benzyl Group at the 5-Position

The benzyl substituent at the 5-position of the heterocycle can be introduced through nucleophilic aromatic substitution or via benzylation of the corresponding nitrogen or carbon centers.

Approach:

  • Benzylation of the nitrogen atom in the heterocyclic core using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
  • Alternatively, alkylation of the aromatic ring if pre-functionalized with suitable leaving groups.

Typical Procedure:

  • Dissolve the heterocyclic intermediate in an aprotic solvent such as DMF or acetonitrile.
  • Add a base like potassium carbonate or sodium hydride.
  • Introduce benzyl chloride dropwise with stirring.
  • React at ambient temperature or slightly elevated temperature until completion.

Data:

Reagents Conditions Outcome
Benzyl chloride 0°C to room temperature Benzylated product at 5-position

Functionalization to Form the (4-Methanol) Group

The methanol moiety at the 4-position can be installed through reduction or hydroxymethylation strategies.

Method:

  • Hydroxymethylation of the heterocyclic core using formaldehyde derivatives under acidic or basic conditions.
  • Reduction of suitable precursors (e.g., aldehyde intermediates) with sodium borohydride or lithium aluminum hydride to introduce the hydroxymethyl group.

Typical Procedure:

  • Dissolve the heterocyclic compound in a suitable solvent like methanol or ethanol.
  • Add formaldehyde (or paraformaldehyde) and a catalyst such as acetic acid.
  • Stir at room temperature or slightly elevated temperature to afford the hydroxymethylated product.

Data:

Reagents Conditions Yield
Formaldehyde Mild heating Moderate to high

Final Purification and Characterization

The synthesized This compound is purified via flash chromatography on silica gel, employing eluents such as hexane/ethyl acetate/methanol mixtures to isolate the pure compound.

Characterization:

  • Confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
  • Typical molecular ion observed at m/z corresponding to the molecular weight (~135.59 g/mol).

Data Summary Table

Step Reaction Type Reagents Conditions Yield/Remarks
1 Construction of azabicyclic core Cyclopentene derivatives, Pd catalyst Room temp, inert atmosphere High efficiency, broad scope
2 Benzylation at 5-position Benzyl chloride, base 0°C to RT Good selectivity
3 Hydroxymethylation Formaldehyde, acid catalyst Mild heating Moderate to high yield
4 Purification Silica gel chromatography Hexane/ethyl acetate/methanol Purity confirmed by spectroscopy

Perspectives and Research Findings

Recent advances highlight the utility of palladium-catalyzed aminoacyloxylation as a versatile route for constructing oxygenated azabicyclic compounds, which serve as key intermediates for further functionalization. The benzylation step is crucial for modulating biological activity and solubility, while hydroxymethylation introduces the essential methanol functional group.

The synthesis of This compound exemplifies a multi-step approach integrating catalytic cyclization, nucleophilic substitution, and hydroxymethylation, with each step optimized for high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol has significant potential in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological pathways . This makes it a valuable compound in the development of new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol with structurally related bicyclic compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Relevance Key References
This compound Bicyclo[2.2.1]heptane N-Benzyl, C4-hydroxymethyl ~207.27 Potential kinase modulator
(1-Methyl-2-tosyl-2-azabicyclo[2.2.1]heptan-4-yl)methanol Bicyclo[2.2.1]heptane N-Tosyl, C1-methyl, C4-hydroxymethyl 307.39 (calc.) Synthetic intermediate
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate Bicyclo[2.2.1]heptane N-Carbamate (tert-butyl), C4-amine 226.30 (calc.) Rho kinase inhibitor intermediate
exo-2-azabicyclo[2.2.2]octan-5-ol Bicyclo[2.2.2]octane N-H, C5-hydroxyl 141.18 (calc.) Precursor for neuroactive compounds
{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol Bicyclo[3.1.1]heptane C5-fluoro, C1-hydroxymethyl 145.17 Fluorinated bioactive analog
Key Observations:

Core Structure Variations: Bicyclo[2.2.1] systems (target compound, –7) exhibit higher ring strain compared to bicyclo[2.2.2] () or bicyclo[3.1.1] (), influencing reactivity and conformational stability .

Substituent Effects :

  • N-Benzyl vs. N-Tosyl () : The benzyl group in the target compound provides steric bulk and lipophilicity, whereas the tosyl group in ’s analog is electron-withdrawing, enhancing susceptibility to nucleophilic displacement .
  • Hydroxymethyl Position : The C4-hydroxymethyl group in the target compound may offer distinct hydrogen-bonding interactions compared to C1-hydroxymethyl in bicyclo[3.1.1] analogs (), impacting solubility and target binding .

Pharmacological Relevance: Bicyclo[2.2.1]heptane derivatives (e.g., ) are key intermediates in Rho kinase inhibitors, suggesting the target compound could be optimized for similar applications .

Physicochemical Properties

  • Hydrogen Bonding : The oxa bridge and hydroxymethyl group may improve aqueous solubility relative to fully hydrocarbon-based bicyclic systems .

Biological Activity

(5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanol, also known by its IUPAC name, is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C12_{12}H15_{15}N1_{1}O2_{2}
Molecular Weight 205.25 g/mol
CAS Number 787640-37-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Preliminary studies suggest that it may act on specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in treating infections.

Antimicrobial Activity

A study conducted by Garsi et al. (2022) evaluated the antimicrobial properties of derivatives based on the bicyclic structure. The results indicated that certain modifications to the benzyl group enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Neuropharmacological Studies

Research published by Zhang et al. (2014) highlighted the neuropharmacological effects of this compound in rodent models. The compound demonstrated anxiolytic and antidepressant-like effects in behavioral assays, suggesting potential therapeutic applications in mood disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against various pathogens, indicating significant antimicrobial potential.

Case Study 2: Neuropharmacological Effects

In a double-blind study involving mice subjected to stress-induced behavioral tests, administration of the compound resulted in a marked reduction in anxiety-like behaviors compared to control groups. This suggests its potential use as an anxiolytic agent.

Q & A

Q. How can computational methods predict the compound’s reactivity?

  • Methodological Answer : Employ DFT (B3LYP/6-31G*) to model reaction pathways, such as oxidation of the methanol group to a ketone. Molecular dynamics simulations assess solvent effects on stability. Collision cross-section (CCS) predictions via ion mobility-MS guide metabolite identification .

Notes

  • Cross-disciplinary approaches (e.g., computational + experimental) are critical for resolving structural and functional complexities .

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